

Application Notes and Protocols for Preclinical Administration of GB1908

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Compound of Interest		
Compound Name:	GB1908	
Cat. No.:	B15610784	Get Quote

These application notes provide detailed information and protocols for the preclinical administration of **GB1908**, a selective and orally active inhibitor of galectin-1. The intended audience for this document includes researchers, scientists, and drug development professionals working in oncology and immunology.

Introduction to GB1908

GB1908 is a small molecule, glycomimetic inhibitor of the galectin-1 carbohydrate recognition domain.[1][2][3] Galectin-1 is a β -galactoside-binding lectin that is overexpressed in various cancers and contributes to tumor progression and immune evasion.[1][2][3] By selectively inhibiting galectin-1, **GB1908** has demonstrated potential as a therapeutic agent for cancers where high galectin-1 expression is associated with poor patient outcomes.[1][2] Preclinical studies have shown that **GB1908** can attenuate T-cell apoptosis, reduce the production of immunosuppressive cytokines, and inhibit tumor growth in syngeneic mouse models of cancer. [1][2][4]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of **GB1908**.

Table 1: In Vitro Activity of **GB1908**



Parameter	Species	Value	Cell Line/Assay	Reference
Binding Affinity (Ki)	Human Galectin- 1	57 nM	Biochemical Assay	[5][6]
Mouse Galectin-	72 nM	Biochemical Assay	[5][6]	
Binding Affinity (Kd)	Galectin-1	0.057 μΜ	Biophysical Assay	[7][8]
Galectin-3	6.0 μΜ	Biophysical Assay	[7][8]	
Selectivity	Galectin-3 vs. Galectin-1	>50-fold	Biochemical Assay	[5][6]
IC50	Galectin-1- induced Apoptosis	850 nM	Jurkat Cells	[5][6][7][8]

Table 2: In Vivo Efficacy of GB1908 in Syngeneic Mouse Models

Cancer Model	Cell Line	Administrat ion Route	Dosage Regimen	Outcome	Reference
Lung Cancer	LL/2 (Lewis Lung Carcinoma)	Oral (p.o.)	30 mg/kg, twice daily for 21 days	Significantly inhibited tumor growth	[5][7][8]
Breast Carcinoma	4T1	Oral (p.o.)	30 mg/kg, twice daily	Reduced tumor volume	[1]
Melanoma	B16-F10	Oral (p.o.)	30 mg/kg, twice daily	Reduced tumor volume	[1]
Colon Adenocarcino ma	CT26wt	Oral (p.o.)	30 mg/kg, twice daily	No efficacy observed	[1]



Table 3: Pharmacokinetic Parameters of GB1908 in Mice

Administration Route	Dosage	Key Finding	Reference
Oral (p.o.)	30 mg/kg, twice daily	Maintains free plasma levels of GB1908 above the galectin-1 Kd for 24 hours	[7][8]

Table 4: Recommended Formulations for Oral Administration of GB1908

Protocol	Components	Solubility	Notes	Reference
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.95 mM)	Clear solution	[5]
2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (4.95 mM)	Clear solution	[5]
3	10% DMSO, 90% Corn Oil	2.5 mg/mL (4.95 mM)	Suspended solution; requires sonication	[5]
4	PEG300/Solutol HS15/Tween 20 solution (85/15/1% v/v)	Not specified	Used for 30 mg/kg oral administration in mice	[6]

Experimental Protocols Preparation of GB1908 Formulation for Oral Administration



This protocol describes the preparation of a **GB1908** solution for oral gavage in mice, based on the recommended formulations.

Materials:

- **GB1908** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Pipettes and sterile tips

Protocol:

- Weigh the required amount of **GB1908** powder in a sterile conical tube.
- Add DMSO to a final concentration of 10% of the total volume.
- Vortex the mixture until the GB1908 is completely dissolved.
- Add PEG300 to a final concentration of 40% of the total volume.
- Add Tween-80 to a final concentration of 5% of the total volume.
- Vortex the solution thoroughly after each addition.
- Add sterile saline to reach the final desired volume (45% of the total).
- Vortex the final solution until it is a clear and homogenous.



• Store the formulation at -80°C for up to 6 months or at -20°C for up to 1 month.[5] If precipitation occurs upon thawing, gentle warming and/or sonication can be used to redissolve the compound.[5]

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of **GB1908** in a syngeneic mouse model.

Materials:

- Female C57BL/6N mice (or other appropriate strain for the chosen cell line)
- LL/2 (Lewis Lung Carcinoma) cells (or other syngeneic tumor cell line)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- Syringes and needles for subcutaneous injection
- Oral gavage needles
- Calipers for tumor measurement
- GB1908 formulation and vehicle control

Protocol:

- Cell Culture and Implantation:
 - Culture LL/2 cells in the recommended medium until they reach 80-90% confluency.
 - \circ Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 106 cells/100 μ L.



- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Animal Grouping and Treatment:
 - Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and vehicle control groups.
 - Administer GB1908 (30 mg/kg) or the vehicle control orally via gavage, twice daily.[5][7][8]
- Tumor Monitoring and Data Collection:
 - Measure tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: (Length x Width2) / 2.
 - Monitor animal body weight and overall health throughout the study.
 - Continue treatment for the specified duration (e.g., 21 days).[5]
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
 - Compare the tumor growth curves and final tumor weights between the GB1908-treated and vehicle control groups.

In Vitro T-cell Apoptosis Assay

This protocol describes an in vitro assay to assess the ability of **GB1908** to inhibit galectin-1-induced apoptosis in Jurkat T-cells.

Materials:

- Jurkat cells
- RPMI-1640 medium supplemented with 10% FBS
- Recombinant human galectin-1



• GB1908

- Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
- Flow cytometer

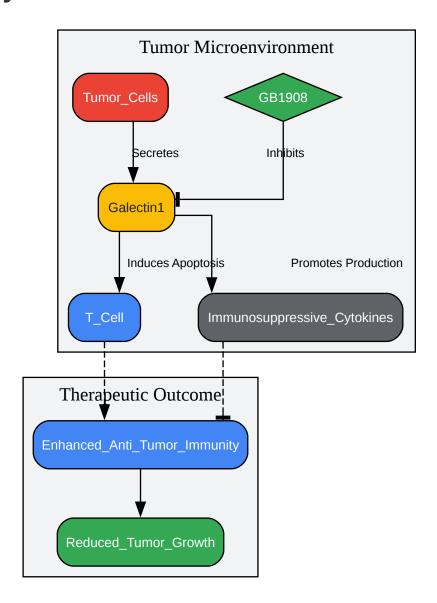
Protocol:

- Cell Culture:
 - Culture Jurkat cells in RPMI-1640 medium with 10% FBS.
- Treatment:
 - Seed Jurkat cells in a 96-well plate.
 - Pre-incubate the cells with varying concentrations of GB1908 (e.g., 0.1-10 μM) for a specified time.[5][6]
 - Induce apoptosis by adding recombinant human galectin-1 to the cell culture.
 - Include appropriate controls: untreated cells, cells treated with galectin-1 only, and cells treated with GB1908 only.
 - Incubate for 16 hours.[5][6]
- Apoptosis Analysis:
 - Harvest the cells and wash with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V-FITC and PI according to the manufacturer's instructions.
 - Incubate in the dark at room temperature for 15 minutes.
 - Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.



- Data Analysis:
 - Determine the IC50 value of **GB1908** for the inhibition of galectin-1-induced apoptosis.

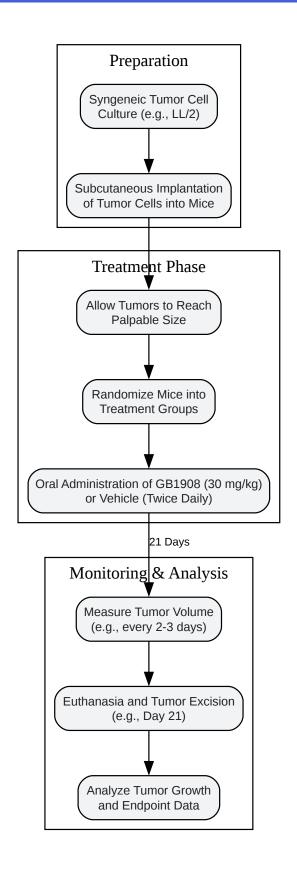
Mandatory Visualizations



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Caption: Proposed mechanism of action for GB1908 in the tumor microenvironment.





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Caption: Experimental workflow for in vivo efficacy studies of GB1908.



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